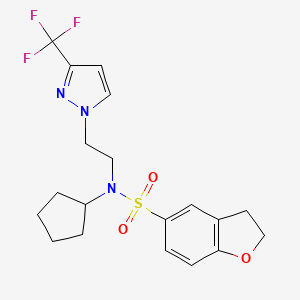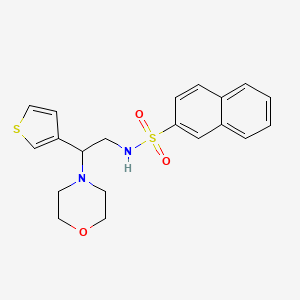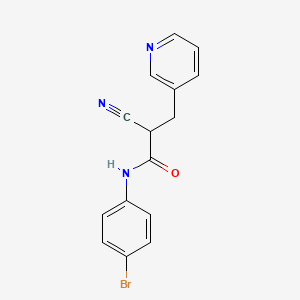![molecular formula C18H18N2O4S B2859802 (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide CAS No. 868369-18-0](/img/structure/B2859802.png)
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wirkmechanismus
The mechanism of action of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. In cancer cells, this compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. It has also been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response. In the brain, this compound has been shown to reduce oxidative stress and inflammation by increasing the activity of antioxidant enzymes and reducing the expression of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of oxidative stress and inflammation, and the modulation of various signaling pathways and enzymes. These effects have been observed in various cell types and animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide in lab experiments is its reproducible synthesis method, which allows for the production of high-quality and pure samples. Additionally, this compound has been found to have multiple potential applications in various fields, which makes it a versatile compound for research. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action, which makes it difficult to design experiments that specifically target its effects.
Zukünftige Richtungen
There are several future directions for the research of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide. One direction is to further investigate its mechanism of action, which could lead to the development of more specific and effective treatments for cancer and neurodegenerative diseases. Another direction is to explore its potential applications in other fields, such as agriculture and food science, where its antimicrobial activity could be useful. Additionally, the development of new synthesis methods for this compound could lead to the production of more cost-effective and scalable quantities of the compound.
Synthesemethoden
The synthesis of (Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide involves the reaction between 4-methoxybenzoyl chloride and 4,7-dimethoxy-3-methylbenzo[d]thiazole-2-amine in the presence of a base. The resulting product is then purified through column chromatography. This synthesis method has been reported to yield this compound with a high degree of purity and is reproducible.
Wissenschaftliche Forschungsanwendungen
(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide has been studied for its potential applications in various fields, including cancer research, neuroprotection, and antimicrobial activity. In cancer research, this compound has been shown to inhibit the growth of breast cancer cells by inducing apoptosis. It has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has demonstrated antimicrobial activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
IUPAC Name |
N-(4,7-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-20-15-13(23-3)9-10-14(24-4)16(15)25-18(20)19-17(21)11-5-7-12(22-2)8-6-11/h5-10H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFVCAFZWMXHKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2SC1=NC(=O)C3=CC=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2859720.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)pentanamide](/img/structure/B2859727.png)



![5-(3-chloro-4-methylphenyl)-1-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2859736.png)
![N-(4-methoxyphenyl)-2-[(6-piperidin-1-ylpyrimidin-4-yl)thio]acetamide](/img/structure/B2859737.png)


